

Application Note: Enzymatic Assay of α -Chymotrypsin using Suc-AAPA-pNA

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Compound of Interest

Compound Name: Suc-AAPA-pNA

Cat. No.: B1406592

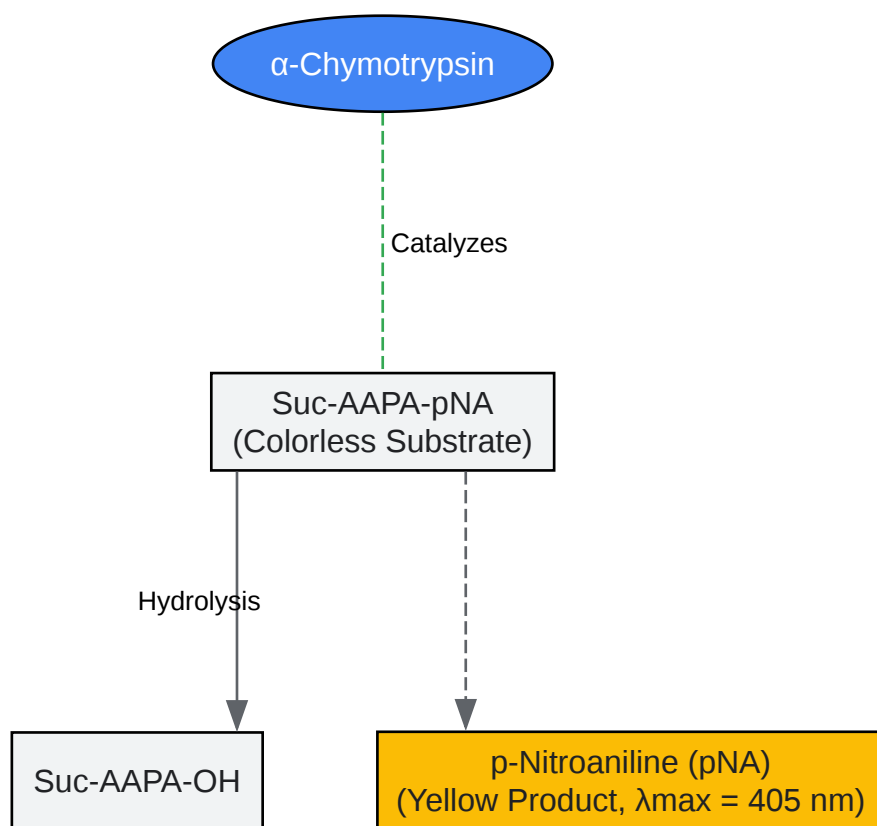
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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the enzymatic activity of α -chymotrypsin using the chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Alanine p-nitroanilide (**Suc-AAPA-pNA**).

Principle of the Assay

α -Chymotrypsin is a serine endopeptidase that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] This assay quantifies chymotrypsin activity based on the hydrolysis of the synthetic peptide substrate, **Suc-AAPA-pNA**. [2] The enzyme catalyzes the cleavage of the amide bond between the peptide and p-nitroaniline (pNA). The release of the yellow-colored pNA results in an increased absorbance at 405 nm. The rate of this increase is directly proportional to the chymotrypsin activity in the sample under the specified assay conditions.[3]



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Caption: Enzymatic hydrolysis of **Suc-AAPA-pNA** by α -chymotrypsin.

Materials and Equipment

Reagents:

- α -Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
- **Suc-AAPA-pNA** (N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Alanine p-nitroanilide)[2]
- Trizma® base (Tris)
- Calcium Chloride (CaCl_2)
- Hydrochloric Acid (HCl), 1 M
- Dimethyl Sulfoxide (DMSO)

- Ultrapure water

Equipment:

- Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 405 nm in kinetic mode[4]
- Temperature-controlled incubator or plate reader (37°C)
- Calibrated pipettes and tips
- 96-well flat-bottom microplates
- Reagent reservoirs
- pH meter

Reagent Preparation

1. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.3 at 37°C):

- Dissolve 6.05 g of Trizma base in ~900 mL of ultrapure water.
- Add 2.94 g of Calcium Chloride dihydrate.
- Adjust the pH to 8.3 at 37°C using 1 M HCl.
- Bring the final volume to 1 L with ultrapure water.
- Store at 2-8°C for up to two months.[3]

2. Chymotrypsin Stock Solution (1 mg/mL):

- Prepare a 1 mM HCl solution by diluting 1 M HCl in ultrapure water.
- Dissolve α-chymotrypsin powder in ice-cold 1 mM HCl to a final concentration of 1 mg/mL.[5]
- Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Chymotrypsin Working Solution (e.g., 10 µg/mL):

- Immediately before use, dilute the Chymotrypsin Stock Solution in ice-cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but typically ranges from 1-20 µg/mL.

4. Substrate Stock Solution (20 mM **Suc-AAPA-pNA**):

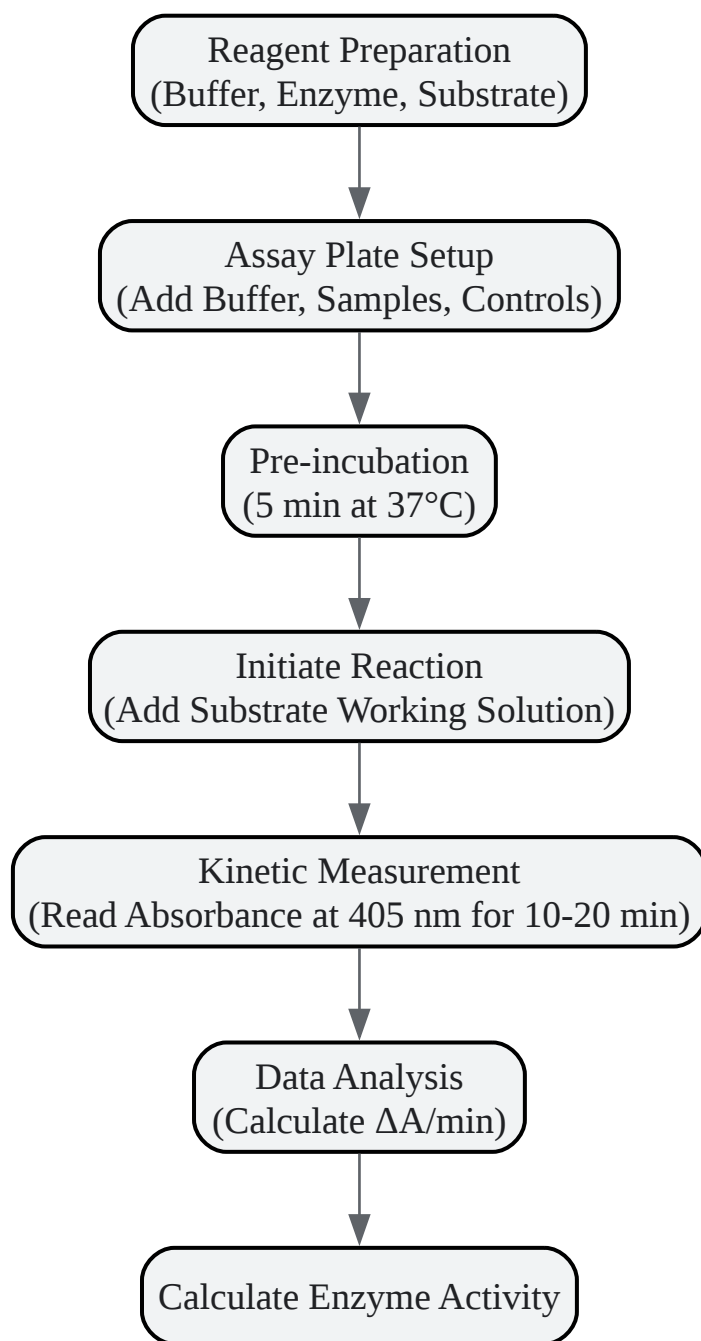
- Dissolve **Suc-AAPA-pNA** in 100% DMSO to create a 20 mM stock solution.
- Aliquot and store at -20°C, protected from light.

5. Substrate Working Solution (1 mM):

- On the day of the assay, dilute the Substrate Stock Solution in Assay Buffer to a final concentration of 1 mM.

Experimental Protocol: 96-Well Plate Kinetic Assay

This protocol is designed for a total reaction volume of 200 µL per well. Adjust volumes as needed while maintaining the final concentrations.



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Caption: General workflow for the chymotrypsin kinetic assay.

Procedure:

- Set the microplate reader to 37°C.
- Prepare the assay plate by adding reagents to each well as described in Table 2.

- Add 100 μ L of Assay Buffer to the "Blank" wells.
- Add 50 μ L of Assay Buffer to the "Sample" and "Negative Control" wells.
- Add 50 μ L of the sample containing chymotrypsin (or Chymotrypsin Working Solution for positive control) to the "Sample" wells.
- Add 50 μ L of the corresponding sample buffer (without enzyme) to the "Negative Control" wells.
- Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.[\[3\]](#)
- Initiate the enzymatic reaction by adding 100 μ L of the 1 mM Substrate Working Solution to all wells.
- Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30-60 seconds for 10 to 20 minutes.[\[4\]](#)

Data Presentation and Analysis

Data Summary Tables:

Table 1: Summary of Assay Conditions and Reagent Concentrations

Parameter	Value
Enzyme	α -Chymotrypsin
Substrate	Suc-AAPA-pNA
Assay Type	Kinetic, Spectrophotometric
Wavelength (λ)	405 nm [3]
Temperature	37°C [4]
Final Reaction Volume	200 μ L
Final Substrate Conc.	0.5 mM
Assay Buffer	50 mM Tris-HCl, 20 mM CaCl ₂ , pH 8.3

| Table 2: Pipetting Scheme for a 96-Well Plate Assay (Volumes in μL) | |

Component	Blank Well	Negative Control	Sample Well
Assay Buffer	100	50	50
Sample / Enzyme	0	50 (Buffer only)	50
Pre-incubate at 37°C for 5 min			
Substrate Working Soln. (1 mM)	100	100	100

| Total Volume | 200 | 200 | 200 |

Calculations:

- Determine the Rate of Reaction: Plot absorbance (405 nm) versus time (minutes). The rate of reaction ($\Delta A_{405}/\text{min}$) is the slope of the initial linear portion of this curve.
- Correct for Background: Subtract the rate of the Negative Control from the rate of the Sample wells to correct for any non-enzymatic hydrolysis of the substrate.
 - $\text{Corrected Rate} = (\Delta A_{405}/\text{min})_{\text{sample}} - (\Delta A_{405}/\text{min})_{\text{negative control}}$
- Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to enzymatic activity.

$\text{Activity } (\mu\text{mol}/\text{min}/\text{mL}) = (\text{Corrected Rate} \times \text{Total Volume}) / (\epsilon \times \text{Path Length} \times \text{Enzyme Volume})$

Where:

- Corrected Rate is the change in absorbance per minute ($\Delta A_{405}/\text{min}$).
- Total Volume is the final reaction volume in the well (in mL, e.g., 0.2 mL).

- ϵ (Molar Extinction Coefficient) for p-nitroaniline at pH 8.3 and 405 nm is approximately 9,620 M⁻¹cm⁻¹.
- Path Length is the light path through the well in cm. For many 96-well plates, this must be determined or a standard curve used. For a standard 1 cm cuvette, the value is 1.
- Enzyme Volume is the volume of the enzyme solution added to the well (in mL, e.g., 0.05 mL).

Unit Definition: One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 μ mole of **Suc-AAPA-pNA** per minute at 37°C and pH 8.3.

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References

- 1. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 2. medchemexpress.com [medchemexpress.com]
- 3. coachrom.com [coachrom.com]
- 4. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μ l for 10 minutes at 37 \pm 0.5 $^{\circ}$ C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μ mol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μ mol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μ mol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μ mol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articles^{1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24,25,26,27,28,29,30,31,32,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100} provide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum

albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37°C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]
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